molecular formula C14H23NO3 B583262 (2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid CAS No. 1421283-57-9

(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid

Cat. No. B583262
M. Wt: 253.342
InChI Key: FNDUAIAJNMDGCJ-NEPJUHHUSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Cyclohexene Skeletons : Xin Cong and Z. Yao (2006) describe the synthesis of a functionalized cyclohexene skeleton, using L-serine as a starting material. This method involves ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).

  • Preparation of Biphenyl Derivatives : W. L. Veer and P. Oud (2010) discuss the preparation of 2-phenyl-cyclohexene-1-carboxylic acid and its derivatives, which show various pharmacological properties including antispasmodic activity (Veer & Oud, 2010).

  • Catalysts for Asymmetric Michael Additions : Andrea Ruiz-Olalla et al. (2015) found that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from L-series of natural amino acids, can catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Chemical Analysis and Molecular Recognition

  • Chiral Solvating Agent for Molecular Recognition : Aditya N. Khanvilkar and A. Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives for molecular recognition of isomers of carboxylic acids, amino acids, and dipeptides, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Pharmaceutical Synthesis

Material Science and Chemistry

  • Supramolecular Architectures : N. Shan, A. Bond, and W. Jones (2003) explored the co-crystallization of cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases, resulting in diverse supramolecular acid motifs such as tapes, sheets, and networks (Shan, Bond, & Jones, 2003).

  • Synthesis of Disubstituted Pyrrolidines and Piperidines : A. Boto et al. (2001) developed a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, using a one-pot oxidative decarboxylation-β-iodination of alpha-amino acid carbamates or amides (Boto, Hernández, de Leon, & Suárez, 2001).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information.


Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications of the compound.


Please consult with a chemical database or a chemistry professional for specific information about “(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid”.


properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid

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